N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic synthesis techniques. The process may start with the preparation of the core pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine structure, followed by the introduction of the 4-methoxyphenyl group and the 3-chloro-2-methylphenyl group. The final step often involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide: can be compared with other heterocyclic compounds that contain similar ring structures and functional groups.
Unique Features: Its unique combination of functional groups and ring structures gives it distinct chemical and biological properties, setting it apart from other compounds in its class.
List of Similar Compounds
- This compound
- This compound derivatives
- Other heterocyclic compounds with similar ring structures
Properties
Molecular Formula |
C23H19ClN6O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-17(24)4-3-5-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)11-10-29(22)23)15-6-8-16(32-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
OFVHZUAPFWNWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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